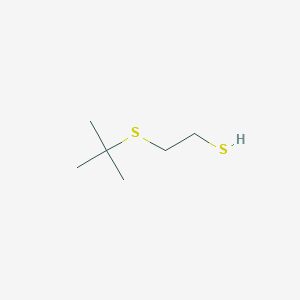

2-(tert-butylsulfanyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-6(2,3)8-5-4-7/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOABOGBRQWNPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of 2-(tert-butylsulfanyl)ethane-1-thiol Monolayers

Executive Summary

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of self-assembled monolayers (SAMs) formed by 2-(tert-butylsulfanyl)ethane-1-thiol (

This document is designed for researchers requiring precise control over surface passivation, antifouling properties, and ligand exchange kinetics. It synthesizes physicochemical principles with actionable experimental protocols.

Part 1: Molecular Architecture & Binding Mechanism

To understand the stability of this specific monolayer, one must first deconstruct the competing forces within the molecule itself.

The Ligand Structure

The molecule consists of three distinct functional zones:

-

Headgroup (Thiol, -SH): The primary anchor that forms a strong covalent bond with Gold (

), typically -

Backbone (Ethyl,

): A short spacer that limits van der Waals (vdW) interactions between chains. -

Tail/Secondary Donor (Thioether + tert-Butyl): The thioether sulfur (

) is capped by a bulky tert-butyl group.

The "Frustrated" Chelation Effect

While 1,2-dithiols (like 1,2-ethanedithiol) often form bidentate chelates on Au(111), this compound faces a steric penalty .

-

Primary Binding: The thiol group binds readily to the 3-fold hollow sites of Au(111).

-

Secondary Interaction: The thioether sulfur can coordinate to the surface, but the bulky tert-butyl group creates significant steric hindrance. This prevents the molecule from adopting the highly ordered

standing-up phase typical of linear alkanethiols.

Result: The monolayer adopts a liquid-like, disordered phase even at saturation coverage. The stability is driven almost exclusively by the headgroup-substrate bond, with minimal contribution from inter-chain vdW packing.

Part 2: Thermodynamic Stability Profile

Enthalpy vs. Entropy Landscape

The thermodynamic stability (

| Parameter | This compound | Standard | Impact on Stability |

| High (~45 kcal/mol) | High (~45 kcal/mol) | Neutral: Anchor strength is identical. | |

| Low/Negligible. Short chain + bulky tail prevents close packing. | High. Long chains crystallize (4-8 kcal/mol per | Negative: Major loss of stabilization energy. | |

| High. Tail remains mobile/rotational. | Low. Chains are "frozen" in crystalline lattice. | Mixed: High entropy resists ordering, but the bulky tail creates a "kinetic" barrier. |

Thermal Desorption & Exchange Kinetics

-

Thermal Stability: Due to the lack of lateral stabilizing forces, these monolayers typically exhibit a lower desorption temperature (

330–350 K) compared to long-chain alkanethiols ( -

Exchange Kinetics (The "Steric Shield"): Despite lower thermodynamic stability, the tert-butyl group acts as a kinetic shield. It physically blocks the approach of incoming ligands to the gold surface. This makes the SAM surprisingly resistant to rapid displacement by large biomolecules, though it remains vulnerable to exchange by small, linear thiols (e.g., mercaptoethanol).

Part 3: Experimental Protocols (Self-Validating)

Deposition Protocol: Overcoming Steric Hindrance

Because the tert-butyl group hinders organization, simple dipping protocols often result in patchy monolayers.

Reagents:

-

Ligand: this compound (>95% purity).

-

Solvent: Absolute Ethanol (degassed).

-

Substrate: Freshly evaporated Au(111) on Mica or Silicon.

Step-by-Step Workflow:

-

Cleaning: Clean Au substrate via UV/Ozone (10 min) followed by ethanol rinse to remove carbonaceous contaminants.

-

Solution Prep: Prepare a 1.0 mM solution of the ligand in ethanol.

-

Expert Insight: Do not use higher concentrations (>5 mM). The bulky tails can cause micelle-like aggregation in solution, leading to multilayer physisorption rather than monolayer chemisorption.

-

-

Incubation: Immerse substrate for 24 hours at room temperature in a sealed container.

-

Critical Step: Backfill with

to prevent oxidation of the thioether to sulfoxide during the slow organization process.

-

-

Rinse: Rinse copiously with ethanol, then hexane (to remove physisorbed hydrophobic tails), then ethanol again.

-

Dry: Blow dry with a stream of high-purity Nitrogen.

Validation: Reductive Desorption Voltammetry (RDV)

This is the gold standard for quantifying the stability of your specific monolayer.

-

Setup: Three-electrode cell (Working: SAM/Au; Ref: Ag/AgCl; Counter: Pt wire).

-

Electrolyte: 0.5 M KOH (degassed).

-

Scan: Linear sweep from -0.4 V to -1.4 V vs Ag/AgCl.

-

Interpretation:

-

Peak Position: Expect a reductive peak (

) around -0.7 V to -0.8 V . -

Diagnostic: If the peak is broad or shifted more positive (e.g., -0.6 V), the monolayer is disordered/loosely packed. A sharp peak indicates better ordering. Compare this against a C10-thiol control (-0.9 V to -1.0 V) to quantify the stability deficit.

-

Part 4: Visualization of Stability Mechanisms

The following diagram illustrates the "Steric Umbrella" effect and the thermodynamic competition between binding and desorption.

Caption: Schematic of the thermodynamic competition in this compound SAMs. The strong Au-S anchor (Green) fights against the destabilizing steric bulk (Red) which prevents ordered packing, resulting in a liquid-like phase susceptible to thermal desorption but resistant to kinetic exchange.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1][2][3] Chemical Reviews, 105(4), 1103–1170.

-

Chinwangso, P., Jamison, A. C., & Lee, T. R. (2011). Multidentate Adsorbates for Self-Assembled Monolayers on Gold: Stability and Selectivity. Accounts of Chemical Research, 44(6), 511–519. (Context for chelation vs. steric effects).

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[4] Chemical Society Reviews, 39(5), 1805-1834.

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[3][4][5][6] Journal of the American Chemical Society, 111(1), 321-335. (Foundational thermodynamics).[3][7][8]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.inrim.it [iris.inrim.it]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.inrim.it [iris.inrim.it]

Comparative Technical Guide: n-Alkanethiols vs. 2-(tert-butylsulfanyl)ethane-1-thiol

Surface Architecture, Physicochemical Stability, and Bio-interface Utility [1][2]

Executive Summary

This technical guide delineates the critical physicochemical distinctions between n-alkanethiols (the "gold standard" for Self-Assembled Monolayers, SAMs) and 2-(tert-butylsulfanyl)ethane-1-thiol (TBS-ET) . While n-alkanethiols are ubiquitous for creating dense, crystalline, and chemically passive surfaces, TBS-ET represents a specialized class of bulky, heteroatom-functionalized short-chain thiols .

For drug development professionals, this distinction is not merely academic; it dictates the success of biosensor interfaces , surface passivation strategies , and electron-transfer kinetics in electrochemical assays.

Key Differentiators at a Glance

| Feature | n-Alkanethiols ( | This compound (TBS-ET) |

| Molecular Structure | Linear, aliphatic chain ( | Short chain with bulky sulfide tail ( |

| Surface Architecture | Crystalline, dense packing ( | Disordered, liquid-like, sterically hindered |

| Dominant Force | Van der Waals (vdW) "zipper" effect | Steric repulsion (Bulky |

| Electronic Property | Insulating (Tunneling barrier) | Conductive (Fast electron transfer) |

| Primary Utility | Surface passivation, corrosion inhibition | Bio-spacing, electrochemical sensing, metal coordination |

Molecular Anatomy & Surface Architecture

n-Alkanethiols: The Crystalline Standard

Long-chain n-alkanethiols (

-

Mechanism: The stability is driven by the Au-S bond (~45 kcal/mol) and reinforced by lateral van der Waals interactions (approx.[3] 1.5 kcal/mol per

unit). -

Result: A dense, hydrophobic surface that effectively blocks ion transport and prevents non-specific protein adsorption (fouling) when terminated with PEG moieties.

This compound (TBS-ET): The Steric Disruptor

TBS-ET possesses a short ethylene spacer (

-

Steric Profile: The tert-butyl group has a large cone angle. This bulk prevents the molecules from packing into the tight (

) lattice typical of n-alkanethiols. -

Heteroatom Functionality: Unlike the inert methylene backbone of alkanes, the internal sulfide (thioether) in TBS-ET is chemically active. It acts as a soft Lewis base, capable of coordinating with metal ions or participating in specific redox events.

-

Disorder: The lack of long alkyl chains eliminates the "vdW zipper" stabilization. TBS-ET SAMs are thermodynamically less stable and exhibit a more "liquid-like" or amorphous surface topology.

Visualization: Pathway of Self-Assembly

The following diagram illustrates the divergent assembly pathways. n-Alkanethiols rely on slow reorganization to crystallize, whereas TBS-ET adsorbs rapidly but remains sterically frustrated.

Figure 1: Comparative assembly pathways. n-Alkanethiols undergo a secondary crystallization phase driven by chain interactions, while TBS-ET assembly is arrested by the steric bulk of the tert-butyl group.

Physicochemical Stability & Reactivity

Thermal and Oxidative Stability

-

n-Alkanethiols: Highly stable up to ~100°C in air. The dense packing creates a barrier that protects the underlying Au-S bond from oxidation (e.g., by ozone or UV).

-

TBS-ET: Significantly lower thermal stability. The absence of lateral vdW forces means individual molecules can desorb more easily (lower activation energy for desorption). Furthermore, the "open" structure allows oxidants (like

or

Electron Transfer (ET) Kinetics

In electrochemical sensing (e.g., cyclic voltammetry), the rate of electron transfer (

-

n-Alkanethiols: Act as insulators. A

chain effectively blocks current, making them ideal for capacitive sensors but poor for direct amperometric sensing. -

TBS-ET: The short

spacer allows for fast electron tunneling . This makes TBS-ET an excellent "molecular wire" or coupling layer for electrochemical tags (e.g., ferrocene) where rapid communication with the electrode is required.

Experimental Protocol: Preparation & Characterization

To ensure reproducibility in drug development workflows, the following protocol must be strictly observed.

Substrate Preparation (Critical Step)

-

Goal: Remove organic contaminants to allow uniform Au-S bonding.

-

Method:

-

Immerse Au-coated chips in Piranha Solution (3:1

: -

Rinse copiously with deionized water (18.2 MΩ·cm).

-

Rinse with absolute ethanol.

-

Dry under a stream of Ultra-High Purity (UHP) Nitrogen.

-

Monolayer Deposition

| Parameter | n-Alkanethiol Protocol | TBS-ET Protocol |

| Solvent | Absolute Ethanol | Absolute Ethanol (degassed) |

| Concentration | 1.0 mM | 1.0 - 5.0 mM (Higher conc. drives coverage) |

| Incubation Time | 12 - 24 Hours (Required for ordering) | 1 - 4 Hours (Equilibrium reached faster) |

| Post-Rinse | Ethanol -> Water -> Ethanol | Ethanol only (Avoid water initially) |

| Storage | Stable in air for weeks | Use immediately; prone to oxidation |

Characterization Workflow (Self-Validating)

-

Contact Angle Goniometry:

-

n-Alkane (

term): -

TBS-ET:

(Moderately hydrophobic, variable due to disorder).

-

-

Cyclic Voltammetry (Redox Probe:

):-

n-Alkane: Sigmoidal shape disappears; current is blocked (Capacitive behavior).

-

TBS-ET: Quasi-reversible peaks visible (Tunneling enabled).

-

Applications in Drug Development

"Backfilling" for Biosensors

In surface plasmon resonance (SPR) or electrochemical sensors, a full n-alkanethiol layer is too dense; it sterically crowds the capture ligands (antibodies/aptamers), reducing binding efficiency.

-

Strategy: Use TBS-ET as a diluent or backfiller .

-

Mechanism: The bulky tert-butyl group acts as a "spacer," preventing the capture ligands from lying flat on the surface while maintaining electrical connectivity. This increases the signal-to-noise ratio in analyte detection.

Metal Ion Coordination

The internal sulfide (thioether) in TBS-ET can coordinate soft metal ions (e.g.,

-

Catalysis: Anchoring catalytic metal centers to the surface.

-

Heavy Metal Scavenging: Creating surfaces that selectively bind toxic metals from solution.

Synthetic Precursor

TBS-ET is often used as a "masked" dithiol. While the tert-butyl group is robust, under harsh acidic conditions (e.g., boiling triflic acid), it can be removed to generate 1,2-ethanedithiol in situ, although this is less common in surface chemistry than in bulk synthesis.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold.[4] Journal of the American Chemical Society, 111(1), 321–335. [Link]

-

Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. (1987). Spontaneously Organized Molecular Assemblies.[5] 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry. Journal of the American Chemical Society, 109(12), 3559–3568. [Link]

-

Wink, T., van Zuilen, S. J., Bult, A., & van Bennekom, W. P. (1997). Self-assembled Monolayers for Biosensors. Analyst, 122, 43R-50R. [Link]

-

PubChem Database. (2025). Compound Summary: 2-(tert-Butylsulfanyl)ethanethiol. National Library of Medicine. [Link]

Sources

Theoretical Modeling of 2-(tert-butylsulfanyl)ethane-1-thiol on Au(111)

Content Type: Technical Whitepaper & Computational Protocol

Subject: Sterically-Controlled Self-Assembled Monolayers (SAMs)

Executive Summary

This technical guide details the theoretical modeling framework for 2-(tert-butylsulfanyl)ethane-1-thiol (

Core Insight: The bulky tert-butyl group acts as a "molecular spacer," preventing the formation of the dense crystalline packing (

Primary Application: Design of low-density SAMs for biosensing (minimizing steric crowding for receptor binding) and stabilization of gold nanoparticles (AuNPs) where ligand exchange control is required.

Molecular Architecture & Simulation Setup

The Ligand System

The molecule consists of three distinct functional zones that must be parameterized correctly:

-

Anchoring Motif (

): A primary thiol that undergoes oxidative addition to Au, forming a strong thiolate bond ( -

Spacer Backbone (

): A short ethyl chain. Its flexibility allows the molecule to explore "chelating" vs. "monodentate" adsorption modes. -

Steric Cap (

): A thioether protected by a tert-butyl group. The high cone angle of the

Computational Workflow (DOT Diagram)

The following diagram outlines the required multi-scale modeling protocol.

Figure 1: Multi-scale modeling workflow transitioning from quantum mechanical optimization of the binding site to molecular dynamics of the monolayer assembly.

Phase 1: DFT Adsorption Energetics

Electronic Structure Methods

To accurately model the Au-S interaction, standard GGA functionals are insufficient due to the neglect of dispersion forces which stabilize the alkyl backbone.

-

Software: VASP, Quantum ESPRESSO, or CP2K.

-

Functional: PBE (Perdew-Burke-Ernzerhof) combined with dDsC (density-dependent dispersion correction) or DFT-D3 (Grimme).

-

Basis Set: Plane-wave basis (cutoff

eV). -

Substrate Model: A 4-layer Au(111) slab. The bottom two layers are fixed to bulk lattice parameters (

); the top two layers and the adsorbate are allowed to relax.

Adsorption Modes & Energies

The simulation must compare two competing adsorption modes:

| Parameter | Mode A: Monodentate (Upright) | Mode B: Bidentate (Lying Down) |

| Geometry | Thiolate anchored; Thioether floating. | Thiolate anchored; Thioether adsorbed. |

| Binding Energy ( | ||

| Steric Penalty | Low (tBu points to vacuum). | High (tBu clashes with Au surface). |

| Stability | Preferred at High Coverage | Unstable (Steric clash dominates). |

Critical Insight: While thioethers can bind to gold (

Phase 2: Molecular Dynamics & Packing

Once the single-molecule binding geometry is established via DFT, MD simulations are required to understand how these molecules organize collectively.

Force Field Parameterization

-

Gold Surface: INTERFACE force field (IFF) or GolP-CHARMM (polarizable).

-

Organic Ligand: GAFF2 (General Amber Force Field) or OPLS-AA.

-

Charges: RESP (Restrained Electrostatic Potential) charges derived from the DFT optimized geometry.

The "Exclusion Zone" Phenomenon

Standard alkanethiols pack at a density of

Simulation Protocol:

-

Initialization: Place molecules in a random arrangement or a loose hexagonal grid on a

nm Au(111) sheet. -

Equilibration: NVT ensemble at 300K for 5 ns.

-

Production: NPT (surface tension control) or NVT for 50 ns.

Expected Outcome (The Diagram): The diagram below illustrates the steric conflict that prevents dense packing.

Figure 2: Schematic of the steric exclusion. The bulky tert-butyl heads (blue) force the sulfur anchors (red) to space out further than the standard

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following results confirm the "Monodentate Upright" model.

X-Ray Photoelectron Spectroscopy (XPS)

The chemical state of sulfur is the primary indicator of binding topology.

-

S 2p Signal 1 (Thiolate): Expect a doublet at 162.0 eV . This corresponds to the

chemisorbed species. -

S 2p Signal 2 (Thioether): Expect a doublet at 163.5 - 164.0 eV . This corresponds to an unbound (or weakly interacting) sulfur.

-

Validation Logic: If the molecule were binding in a bidentate fashion (both sulfurs bound), both peaks would shift toward 162 eV. The persistence of the 164 eV peak confirms the thioether is not chemisorbed to the gold, validating the steric hindrance model.

Scanning Tunneling Microscopy (STM)

-

Observation: Unlike the clear "herringbone" reconstruction seen with simple thiols,

-protected thiols often show a disordered or "glassy" phase at room temperature due to the rotational freedom of the -

Lattice Spacing: FFT analysis of STM images should reveal a nearest-neighbor distance

(compared to

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Link

-

Häkkinen, H. (2012). The gold-sulfur interface at the nanoscale. Nature Chemistry. Link

-

Chinwangso, P., et al. (2011). Unsymmetrical Spiroalkanedithiols: High-Stability Self-Assembled Monolayers. Journal of the American Chemical Society. (Relevant for bidentate vs monodentate stability). Link

-

Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Link

-

BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.[1] Link

Sources

Methodological & Application

Application Note: Engineering Sterically Modulated Interfaces via 2-(tert-butylsulfanyl)ethane-1-thiol SAMs

Executive Summary & Scientific Rationale

This guide details the preparation, characterization, and application of self-assembled monolayers (SAMs) using 2-(tert-butylsulfanyl)ethane-1-thiol (TBSET).[1] Unlike conventional linear alkanethiols (e.g., 1-dodecanethiol) that form crystalline, densely packed lattices (

The Molecule: Mechanistic Insight

The structure of TBSET (

-

Thiol Anchor (

): Provides strong chemisorption to gold ( -

Ethyl Spacer (

): A short, conductive tunnel barrier suitable for electrochemical studies.[1] -

Bulky Tail (

): The tert-butyl sulfide group acts as a "steric umbrella," preventing the formation of tightly packed crystalline domains.[1]

Why use TBSET?

-

Controlled Disorder: To create "liquid-like" interfaces that resist non-specific protein adsorption via entropic repulsion.[1]

-

Electrochemical Gating: The short chain allows electron transfer, while the bulky tail blocks large redox couples, creating selective membranes.

-

Mixed Monolayer Spacing: Used as a "diluent" molecule to space out functional receptors in biosensor arrays, preventing steric crowding of capture ligands.[1]

Pre-Experimental Considerations

Substrate Quality (The Foundation)

Because TBSET forms a thin monolayer (

-

Recommended: Template-Stripped Gold (TSG) or Mica-templated Au(111).[1]

-

Acceptable: E-beam evaporated gold on silicon (with Ti/Cr adhesion layer), flame-annealed immediately prior to use.[1]

Solvent Selection & Stability

The thioether moiety (

-

Primary Solvent: Absolute Ethanol (200 proof, HPLC grade).[1]

-

Alternative: Tetrahydrofuran (THF) or Dichloromethane (DCM) if solubility issues arise (rare), but ethanol is preferred for better SAM ordering kinetics.[1]

-

Precaution: Degas all solvents with

or Ar for 15 minutes prior to use to prevent oxidation of the thioether backbone.

Detailed Protocol: SAM Formation

Phase 1: Substrate Cleaning (Critical)

Goal: Remove organic contaminants to ensure covalent Au-S bonding.[1]

-

Solvent Wash: Rinse gold substrate sequentially with Acetone, Methanol, and Isopropanol.[1] Dry with

. -

UV/Ozone Treatment: Expose substrate to UV/Ozone for 10–15 minutes.[1]

-

Note: This removes adventitious carbon.[1]

-

-

Ethanol Rinse: Immediately rinse with absolute ethanol to reduce the gold oxide surface formed during UV/Ozone treatment.[1]

Phase 2: Solution Preparation

Goal: Create a thermodynamic environment favoring chemisorption.

-

Concentration: Prepare a 1.0 mM solution of TBSET in degassed absolute ethanol.

-

Calculation: MW of TBSET

.[1] For 10 mL, dissolve

-

-

Vial Selection: Use glass scintillation vials (cleaned with Piranha solution) or Teflon containers. Avoid standard polypropylene tubes as plasticizers can leach out and compete for surface sites.[1]

Phase 3: Incubation & Assembly

Goal: Allow kinetics (fast adsorption) and thermodynamics (slow rearrangement) to equilibrate.[1]

-

Immersion: Immerse the clean gold substrate into the solution.[1][6][7]

-

Headspace: Backfill the vial with

gas and seal tightly with Parafilm to prevent solvent evaporation and oxygen ingress. -

Duration: Incubate for 24 hours at room temperature (

) in the dark.

Phase 4: Rinsing & Drying

Goal: Remove physisorbed multilayers.[1]

-

Removal: Remove substrate with clean tweezers.[1]

-

Rinse Cycle:

-

Drying: Dry under a gentle stream of high-purity Nitrogen.

-

Storage: Use immediately. TBSET SAMs are less stable than

SAMs due to weaker van der Waals lateral stabilization.[1]

Mechanism & Workflow Visualization

The following diagram illustrates the competitive adsorption and the resulting steric architecture of the TBSET monolayer compared to a standard alkanethiol.

Caption: Workflow of TBSET assembly emphasizing the transition from chemisorption to a sterically-limited disordered state.

Characterization & Validation

To validate the quality of the SAM, compare your results against these standard benchmarks. Deviations suggest contamination or oxidation.[1]

| Technique | Parameter | Expected Value | Interpretation |

| Contact Angle | Water ( | 90° – 100° | Hydrophobic, but lower than |

| Ellipsometry | Thickness ( | 6 – 9 \AA | Theoretical length is short.[1] Values |

| XPS | S(2p) Binding Energy | 162.0 eV | Indicates bound thiolate ( |

| Cyclic Voltammetry | Blocking ( | Partial | Unlike |

Troubleshooting Guide

-

Problem: Low Contact Angle (< 80°).

-

Problem: High Thickness (> 15 Å).

-

Cause: Bilayer formation (disulfide stacking).[1]

-

Fix: Sonicate the sample in ethanol for 30 seconds (gentle) to remove physisorbed layers.

-

Applications in Drug Development & Sensing

The "Spacer" Strategy in Biosensors

In drug development, immobilizing a target protein (e.g., a kinase) on a surface often leads to denaturation or steric crowding, preventing drug binding.[1]

-

Protocol: Create a Mixed SAM .

-

Mix functionalized thiol (e.g., Biotin-PEG-SH) with TBSET in a 1:10 ratio.[1]

-

Result: The bulky TBSET molecules force the Biotin-PEG ligands to "stand up" and space them out, ensuring the capture protein is accessible to the drug candidate.

-

Electrochemical Passivation

TBSET is ideal for passivating electrodes where you need to block large proteins (like Albumin) from fouling the surface, while still allowing small redox reporters (like Methylene Blue) to tunnel through the short

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1][3][4] Chemical Reviews, 105(4), 1103–1170.[1]

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989).[1] Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[2][3][4][6][9] Journal of the American Chemical Society, 111(1), 321–335.[1]

-

Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. (1987).[1] Spontaneously organized molecular assemblies.[1][9] 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society, 109(12), 3559–3568.[1]

-

PubChem Compound Summary. (2025). This compound.[1][10] National Library of Medicine.[1]

Sources

- 1. tert-Butylthiol - Wikipedia [en.wikipedia.org]

- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. oaepublish.com [oaepublish.com]

- 5. mdpi.com [mdpi.com]

- 6. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. if.tugraz.at [if.tugraz.at]

- 10. catalog.data.gov [catalog.data.gov]

Vapor Phase Deposition of 2-(tert-butylsulfanyl)ethane-1-thiol: A Guide for Researchers

Introduction: Unlocking the Potential of a Bifunctional Thiol

2-(tert-butylsulfanyl)ethane-1-thiol is a bifunctional organosulfur compound with significant potential in surface functionalization, nanotechnology, and drug development. Its structure, featuring a terminal thiol group and a protected tert-butyl thioether, offers a versatile platform for creating self-assembled monolayers (SAMs) and functional coatings with tailored properties. The thiol group provides a strong anchor to various metal surfaces, including gold, silver, and copper, while the tert-butyl group can be selectively removed to expose a second thiol, enabling further chemical modifications.

This guide provides a comprehensive overview of vapor phase deposition techniques for this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development. We will explore the underlying principles of vapor deposition, delve into specific methodologies, and provide practical guidance on process parameters, substrate preparation, and film characterization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the precursor's properties is paramount for successful vapor phase deposition.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-tert-butylsulfanylethanethiol | [1] |

| Molecular Formula | C6H14S2 | [1] |

| Molecular Weight | 150.3 g/mol | [1] |

| Vapor Pressure | Not experimentally determined. Estimated to be low due to the molecular weight and presence of sulfur atoms. | |

| Thermal Stability | Decomposition behavior is crucial for vapor deposition and needs to be experimentally determined. Related thiols like ethanethiol show decomposition pathways including C-S bond cleavage and elimination of H2S at elevated temperatures.[2][3][4][5] |

Safety Precautions:

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Vapor Phase Deposition Methodologies

Vapor phase deposition offers a solvent-free approach to creating high-purity, uniform thin films. The choice of technique depends on the desired film thickness, conformality, and substrate type.

Physical Vapor Deposition (PVD): Thermal Evaporation

Thermal evaporation is a direct and straightforward PVD method suitable for molecules that can be sublimated or evaporated without significant decomposition.

Causality Behind Experimental Choices:

-

Vacuum: A high vacuum environment is essential to increase the mean free path of the evaporated molecules, ensuring they travel from the source to the substrate with minimal collisions, leading to a directional deposition.

-

Source Temperature: The temperature of the effusion cell or crucible is the primary control for the deposition rate. It needs to be carefully optimized to achieve a sufficient vapor pressure for deposition without causing thermal decomposition of the precursor.

-

Substrate Temperature: The substrate temperature influences the mobility of the adsorbed molecules on the surface, which in turn affects the film's morphology and crystallinity. For SAM formation, room temperature is often sufficient, but optimization may be required.

-

Quartz Crystal Microbalance (QCM): A QCM is a highly sensitive instrument used for real-time monitoring of the film thickness and deposition rate. This allows for precise control over the final film properties.

Experimental Protocol: Thermal Evaporation of this compound

-

Precursor Preparation:

-

Place a small amount (e.g., 10-20 mg) of this compound into a clean effusion cell (e.g., alumina or tantalum).

-

Ensure the precursor is of high purity to avoid co-deposition of contaminants, which can disrupt the formation of well-ordered monolayers.[9]

-

-

Substrate Preparation:

-

Prepare the desired substrate (e.g., gold-coated silicon wafer, glass slide).

-

For gold substrates, a common cleaning procedure involves piranha solution (a mixture of sulfuric acid and hydrogen peroxide; EXTREME CAUTION IS ADVISED ) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen. The goal is to achieve an atomically clean and oxide-free surface.[10]

-

-

System Setup and Deposition:

-

Mount the substrate in the deposition chamber, facing the effusion cell.

-

Position a quartz crystal microbalance (QCM) sensor adjacent to the substrate for accurate thickness monitoring.

-

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Slowly ramp up the temperature of the effusion cell while monitoring the QCM.

-

A typical starting point for the source temperature would be in the range of 50-150 °C. The optimal temperature will be dependent on the molecule's vapor pressure.

-

Maintain the substrate at a desired temperature, typically room temperature for SAM formation.

-

Initiate deposition by opening the shutter between the source and the substrate.

-

Monitor the film thickness using the QCM. A typical SAM is in the range of 1-2 nm thick.

-

Once the desired thickness is achieved, close the shutter and cool down the effusion cell.

-

Vent the chamber with an inert gas like nitrogen before removing the sample.

-

Diagram: Thermal Evaporation Workflow

Caption: Workflow for Thermal Evaporation.

Chemical Vapor Deposition (CVD)

While less common for simple thiols, CVD can be a powerful technique for depositing more complex functional coatings. In a typical CVD process for this molecule, it would be introduced into a reaction chamber where it could potentially react or polymerize on the substrate surface. A variation, initiated CVD (iCVD), uses an initiator to form reactive polymer films. Another approach involves using the vapor of the thiol to functionalize a pre-existing polymer film.[11][12]

Protocol: Vapor-Phase Functionalization of a Polymer Surface

This protocol describes the functionalization of a surface coated with a reactive polymer, such as one containing maleimide groups, which can undergo a thiol-ene reaction with the thiol group of this compound.

-

Substrate Preparation:

-

Deposit a thin film of a reactive polymer (e.g., a maleimide-containing polymer) onto the desired substrate using a suitable technique like spin-coating or iCVD.

-

-

Vapor Functionalization Setup:

-

Place the polymer-coated substrate in a vacuum chamber.

-

Introduce this compound into a heated vessel connected to the chamber.

-

Heat the precursor to generate a sufficient vapor pressure.

-

Introduce the precursor vapor into the chamber. The pressure and flow rate will need to be optimized.

-

-

Functionalization Reaction:

-

Allow the precursor vapor to react with the polymer surface for a specific duration. The reaction can be monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR) if the equipment allows.

-

-

Post-Reaction Processing:

-

Evacuate the chamber to remove any unreacted precursor.

-

The sample is then ready for characterization.

-

Diagram: Vapor-Phase Functionalization

Caption: Workflow for Vapor-Phase Functionalization.

Characterization of Deposited Films

A multi-technique approach is necessary to fully characterize the structure, composition, and properties of the deposited films.

Table 2: Characterization Techniques for Thiol Films

| Technique | Information Provided |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of sulfur (thiol vs. thioether vs. oxidized sulfur). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups (S-H, C-H, C-S). |

| Ellipsometry | Film thickness with sub-nanometer resolution. |

| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and presence of domains or defects. |

| Contact Angle Goniometry | Surface energy and hydrophobicity/hydrophilicity. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of molecular packing in SAMs on conductive substrates.[10] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or patchy film coverage | - Insufficient precursor vaporization- Substrate contamination- Non-optimal substrate temperature | - Increase source temperature gradually- Improve substrate cleaning procedure- Optimize substrate temperature |

| Film contamination (e.g., oxidized sulfur) | - Residual oxygen or water in the chamber- Air exposure after deposition | - Ensure high vacuum and use a load-lock if available- Minimize air exposure of the sample after deposition |

| Disordered monolayer | - Impure precursor- Deposition rate too high | - Use high-purity precursor- Reduce the source temperature to lower the deposition rate |

Conclusion: A Versatile Tool for Surface Engineering

Vapor phase deposition of this compound provides a powerful and versatile method for creating well-defined functional surfaces. By carefully controlling the deposition parameters and employing a comprehensive suite of characterization techniques, researchers can unlock the full potential of this bifunctional thiol for a wide range of applications, from fundamental surface science to the development of novel drug delivery systems and biosensors. The protocols and insights provided in this guide serve as a starting point for developing robust and reproducible deposition processes tailored to specific research needs.

References

-

Selective and Reversible Binding of Thiol-Functionalized Biomolecules on Polymers Prepared via Chemical Vapor Deposition Polymerization. PubMed. [Link]

-

Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal. OSTI.gov. [Link]

-

New self-assembled monolayer is resistant to air. EurekAlert!. [Link]

-

Material Safety Data Sheet - 2-(tert-Butylsulfonyl)ethanethioamide, 97%. Cole-Parmer. [Link]

-

Selective and Reversible Binding of Thiol-Functionalized Biomolecules on Polymers Prepared via Chemical Vapor Deposition Polymerization | Request PDF. ResearchGate. [Link]

-

Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Mini-invasive Surgery. [Link]

-

Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an S N Ar-triggered cascade. NSF Public Access Repository. [Link]

-

Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. [Link]

-

Chemical Vapor Deposition of Molecular Thiolates of Bismuth, Tin and Lead & Multinuclear NMR Studies on Lead Halide Perovskites. Kölner UniversitätsPublikationsServer. [Link]

-

Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. 2006 Pan-American Advanced Studies Institute. [Link]

-

Compound 525465: this compound. Data.gov. [Link]

-

Ethanethiol. NIST WebBook. [Link]

-

Thermal Decomposition Mechanism for Ethanethiol. PubMed Central. [Link]

-

Mechanism of the thermal decomposition of ethanethiol and dimethylsulfide. IDEALS. [Link]

-

Ethanethiol. Wikipedia. [Link]

-

2-Butanethiol (CAS 513-53-1). Cheméo. [Link]

-

2-Butanethiol. PubChem. [Link]

-

Thermal Decomposition Mechanism for Ethanethiol. PubMed. [Link]

-

TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. OSTI.gov. [Link]

-

MECHANISM OF THE THERMAL DECOMPOSITION OF ETHANETHIOL AND DIMETHYLSULFIDE. CORE. [Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the thermal decomposition of ethanethiol and dimethylsulfide | IDEALS [ideals.illinois.edu]

- 4. Thermal Decomposition Mechanism for Ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 10. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 11. Selective and Reversible Binding of Thiol-Functionalized Biomolecules on Polymers Prepared via Chemical Vapor Deposition Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Surface Passivation Protocols using 2-(tert-butylsulfanyl)ethane-1-thiol

[1]

Introduction & Mechanistic Insight

The Challenge: Surface Fouling and Signal Drift

In the development of Electrochemical Aptamer-Based (E-AB) and E-DNA sensors, the stability and organization of the self-assembled monolayer (SAM) are critical. Traditional passivating agents like 6-mercapto-1-hexanol (MCH) are hydrophilic and linear.[1] While effective for initial sensor fabrication, MCH monolayers often suffer from:

-

Ion Permeability: Small ions can penetrate the linear chains, creating background capacitance.[1]

-

Desorption: Hydrophilic monolayers are prone to oxidative desorption in complex biofluids.[1]

-

Lack of Steric Bulk: They may not effectively block large non-specific proteins from reaching the gold surface.[1]

The Solution: 2-(tert-butylsulfanyl)ethane-1-thiol

This protocol utilizes This compound (hereafter referred to as

Chemical Structure:

Mechanism of Action:

-

Steric "Umbrella" Effect: The bulky tert-butyl tail group creates a steric barrier that is significantly wider than the linear alkyl chain of MCH. This "corks" pinholes in the monolayer more effectively.

-

Hydrophobic Shielding: Unlike the hydroxyl group of MCH, the tert-butyl group is hydrophobic. This excludes water and ions from the electrode interface, drastically reducing the double-layer capacitance (

) and improving the signal-to-noise ratio.[1] -

Thioether Interaction: The internal sulfur atom (thioether) adds a dipole moment that facilitates unique packing arrangements, often increasing the density of the SAM compared to simple alkanethiols.

Experimental Workflow Visualization

The following diagram outlines the critical path for sensor fabrication, highlighting the specific insertion point of the

Figure 1: Step-by-step workflow for fabricating E-DNA sensors using

Materials & Reagents

| Reagent/Equipment | Specification | Purpose |

| Passivating Agent | This compound (>95%) | Primary backfilling agent.[1] |

| Solvent | Ethanol (Absolute, HPLC Grade) | Solubilizes the hydrophobic thiol.[1] |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds in DNA probes (if applicable).[1] |

| Buffer A (Immobilization) | 1x PBS (pH 7.[1]4) + 1 mM MgCl | Stabilizes DNA structure during binding.[1] |

| Electrode | Polycrystalline Gold (Au) | Substrate (Disk or Screen-Printed).[1] |

| Redox Probe (Validation) | 5 mM K | Used in CV to test surface blocking.[1] |

Detailed Protocols

Phase 1: Electrode Preparation (Critical Pre-requisite)

Goal: Create an atomically clean gold surface to ensure covalent Au-S bonding.[1]

-

Mechanical Polishing: Polish gold disk electrodes with 0.05 µm alumina slurry on a microcloth for 2 minutes. Sonicate in ultrapure water for 5 minutes.

-

Electrochemical Cleaning: Perform Cyclic Voltammetry (CV) in 0.5 M H

SO -

Rinse: Rinse copiously with DI water and dry under a stream of Nitrogen.

Phase 2: Probe Immobilization

Goal: Attach the sensing element (Aptamer/DNA) at low density to allow switching room.

-

Reduction: If using thiolated DNA, incubate 100 µL of 100 µM DNA with 10 mM TCEP for 1 hour to reduce disulfides.[1] Purify using a spin column (e.g., molecular weight cutoff filters).[1]

-

Deposition: Dilute DNA to 200 nM - 1 µM in Buffer A.[1]

-

Incubation: Drop-cast 5-10 µL onto the clean gold surface. Incubate for 1 hour at room temperature in a humidity chamber (to prevent evaporation).

-

Rinse: Rinse with DI water to remove loosely bound DNA.[1] Do not dry the electrode completely; keep it moist.

Phase 3: Passivation with this compound (The Core Protocol)

Goal: Displace non-specifically adsorbed DNA, lift the probe upright, and seal the surface.[1]

Note on Solubility: Unlike MCH,

-

Preparation of Thiol Solution:

-

Prepare a 2 mM to 5 mM solution of this compound in Absolute Ethanol .

-

Why Ethanol? Water solubility of this compound is poor.[1] Using ethanol ensures high local concentration at the electrode surface, driving the Langmuir adsorption isotherm toward full coverage.

-

-

Backfilling Incubation:

-

Immerse the DNA-modified electrode into the ethanolic thiol solution.

-

Duration: Incubate for 2 to 12 hours (Overnight is preferred for maximum stability, but 2 hours is sufficient for rapid testing).

-

Dynamic: The bulky tert-butyl groups require more time to reorganize and pack efficiently compared to linear MCH.[1]

-

-

Washing (Crucial Step):

Validation & Quality Control

To verify the quality of the passivation, perform Cyclic Voltammetry (CV) using a ferricyanide redox probe.

Protocol:

-

Immerse electrode in 5 mM Ferricyanide / 0.1 M KCl.

-

Scan from -0.2 V to +0.6 V at 100 mV/s.[1]

Interpretation of Results:

| Parameter | Expected Result (Well-Passivated) | Interpretation |

| Peak Separation ( | > 200 mV or No Peaks | The hydrophobic layer should block the negatively charged ferricyanide from reaching the gold.[1] |

| Peak Current ( | Near Zero (Blocked) | Indicates no pinholes.[1] If peaks are visible, passivation is incomplete.[1] |

| Double Layer Capacitance | Significantly Lower than MCH | The low dielectric constant of the tert-butyl group reduces background noise. |

Troubleshooting Guide

Issue 1: High Background Current in Buffer

-

Cause: Incomplete monolayer formation (pinholes).[1]

-

Fix: Increase backfilling time to 12+ hours or increase thiol concentration to 10 mM. Ensure the ethanol is fresh and anhydrous.

Issue 2: Loss of DNA Signal (SWV)

-

Cause: The hydrophobic thiol displaced the DNA probe entirely (Mercaptan displacement).

-

Fix: Reduce the backfilling time (e.g., check at 30 mins). Ensure the DNA immobilization step (Phase 2) is robust (allow 1 hr+).

Issue 3: Poor Reproducibility

-

Cause: Oxidation of the thiol reagent.

-

Fix:

can oxidize to disulfides in air.[1] Always store the stock solution under Nitrogen/Argon at -20°C. Prepare fresh working solutions daily.

References

-

Plaxco, K. W., et al. (2016).[1][2] "Hydrophobic Thiols to Enhance the Stability of Electrochemical Aptamer-Based Sensors." Analytical Chemistry. (Demonstrates the principle that hydrophobic backfillers improve stability compared to hydrophilic MCH). [1][2]

-

Zimmer & Peacock. "Forming a SAM on a gold electrode: A short procedure."[1] (General protocol for thiol SAM formation and troubleshooting).

-

Sigma-Aldrich (Merck). "Preparing Self-Assembled Monolayers (SAMs) on Gold."[1] (Foundational chemistry for thiol-gold interactions and solvent choices).

-

Ricci, F., et al. (2007).[1] "Effect of Probe Density on the Performance of Electrochemical DNA Sensors." Langmuir. (Context for why backfilling is necessary to control probe spacing).

Creating mixed monolayers with 2-(tert-butylsulfanyl)ethane-1-thiol and alkanethiols

Abstract & Introduction

This guide details the protocol for generating mixed Self-Assembled Monolayers (SAMs) utilizing 2-(tert-butylsulfanyl)ethane-1-thiol (TBS-ET) as a "bulky diluent" alongside functional long-chain alkanethiols.

In biosensor development, a critical failure mode is steric crowding . When functional ligands (e.g., biotin, antibodies, DNA) are packed too densely, they become inaccessible to their binding targets due to steric hindrance. Traditional diluents like mercaptoethanol are often too small, allowing long-chain functional thiols to collapse or aggregate (phase separate), effectively burying the active sites.

TBS-ET (

-

Vertical Spacing: The short ethyl spacer keeps the bulk close to the substrate.

-

Lateral Steric Bulk: The tert-butyl tail group (~5.0 Å diameter) acts as a "molecular bumper," forcing the longer functional alkanethiols to stand upright and remain separated.

-

Chemical Inertness: The thioether-protected tail prevents non-specific binding common with hydroxyl-terminated diluents.

Chemical Logic & Thermodynamics

The Challenge of Mixed SAMs

Mixing two thiols in solution does not guarantee the same ratio on the surface.[1] The final composition is governed by the interplay of Kinetics (adsorption speed) and Thermodynamics (bond stability and lateral packing).

-

Kinetics: Short thiols (like TBS-ET) generally adsorb faster due to higher diffusion coefficients.

-

Thermodynamics: Long-chain alkanethiols form more stable SAMs due to significant Van der Waals (VdW) interactions between methylene chains (

1.5 kcal/mol per

The TBS-ET Advantage

Unlike linear diluents, the bulky tert-butyl group of TBS-ET disrupts the VdW packing of the longer chains just enough to prevent island formation (phase separation) while maintaining an ordered, upright orientation of the functional ligands.

Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10]

-

Substrate: Polycrystalline Gold (Au) on Silicon/Glass (freshly evaporated or template-stripped preferred).

-

Spacer Thiol: this compound (TBS-ET).

-

Functional Thiol: e.g., 11-Mercaptoundecanoic acid (11-MUA) or Biotinylated-PEG-Thiol.

-

Solvent: Absolute Ethanol (HPLC Grade,

99.8%). -

Cleaning Agents: Piranha solution (

, 3:1) or UV/Ozone cleaner.

Workflow Diagram

Figure 1: Optimized workflow for generating mixed SAMs. The critical step is the binary solution preparation to control surface stoichiometry.

Step-by-Step Methodology

Phase 1: Substrate Pre-treatment

Critical: Thiol-gold chemistry requires an oxide-free, contaminant-free gold surface.

-

Clean: Immerse gold substrates in Piranha solution for 60 seconds (Caution: Exothermic/Explosive with organics) OR treat with UV/Ozone for 10 minutes.

-

Rinse: Copious rinsing with deionized water (18.2 M

) followed by absolute ethanol. -

Dry: Blow dry with a stream of high-purity Nitrogen (

). Use immediately.

Phase 2: Solution Preparation (The "Solution Ratio" Rule)

Because TBS-ET is short and bulky, it competes differently than linear chains. A common starting point is a 10:1 Solution Ratio (Spacer:Functional) to achieve a 1:1 to 3:1 Surface Ratio .

-

Stock Solutions: Prepare 1 mM stock solutions of both TBS-ET and the Functional Thiol in ethanol.

-

Mixing: Create the deposition solution by mixing the stocks.

-

Example for Low Density Ligands: Mix 900

L of TBS-ET stock with 100 -

Total Concentration: Maintain total thiol concentration at 1.0 mM.

-

Phase 3: Deposition (Co-Adsorption)

-

Immersion: Place the clean gold substrate into the mixed solution. Ensure the container is glass (Teflon/plastic can leach contaminants).

-

Incubation: Seal the container and incubate at Room Temperature (20-25°C) for 12–18 hours .

-

Note: Shorter times (<4 hours) favor the kinetically faster species (TBS-ET). Longer times allow for thermodynamic exchange, improving order.

-

-

Darkness: Cover with foil to prevent photo-oxidation of the thiolates.

Phase 4: Rinsing & Drying

-

Rinse: Remove substrate and rinse thoroughly with absolute ethanol to remove physisorbed multilayers.

-

Ultrasonic Rinse (Optional but Recommended): A brief (3-second) sonication in ethanol ensures removal of loosely bound aggregates.

-

Dry: Dry under a stream of

.

Characterization & Validation

To verify the formation of a mixed monolayer rather than a single-component layer, use the following metrics:

| Technique | Metric | Expected Result (Mixed SAM) |

| Contact Angle (Water) | Wettability | Value should be intermediate between pure TBS-ET (~90° hydrophobic) and pure Functional Thiol (e.g., <20° for -COOH). |

| XPS (X-ray Photoelectron Spectroscopy) | Elemental Ratio | Monitor the |

| Ellipsometry | Thickness | Thickness should be lower than the pure long-chain SAM. E.g., if C11 is 15Å and TBS-ET is 6Å, mixed layer should be ~8-10Å. |

| Cyclic Voltammetry | Blocking Ability | Use |

Surface Architecture Visualization

Figure 2: Schematic of the mixed SAM. The TBS-ET (Red) creates a steric barrier at the base, forcing the Functional Thiol (Blue) to remain accessible and preventing lateral aggregation.

Troubleshooting & Optimization

Issue: "Island Formation" (Phase Separation)

If the functional thiols clump together (islands), the "dilution" effect fails.

-

Cause: The chain length mismatch is too large (e.g., C2 vs C16) or incubation was too long, allowing thermodynamic segregation.

-

Solution: Use the "Backfilling" method instead of Co-adsorption.

-

Incubate with the Functional Thiol for a very short time (e.g., 5 mins).

-

Rinse.

-

Incubate with TBS-ET (Spacer) for 12 hours to fill the gaps.

-

Issue: Surface Oxidation

-

Symptom: Loss of SAM stability or XPS showing Sulfonate (

) peaks. -

Solution: Degas ethanol with

for 15 minutes prior to mixing. Thiols are prone to oxidation to disulfides or sulfonates in air-saturated solvents.

References

-

Bain, C. D., et al. (1989).[2] "Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold."[1] Journal of the American Chemical Society. Link

-

Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link

-

Shon, Y. S., & Lee, T. R. (1999). "Chelating Self-Assembled Monolayers on Gold Generated from Unsymmetrical Disulfides." Langmuir. (Context on bulky ligands). Link

-

Hinterwirth, H., et al. (2012). "Bioconjugation of SAMs on Gold: The Influence of the Spacer." Gold Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(tert-butylsulfanyl)ethane-1-thiol SAMs

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Surface Chemistry Division Subject: Troubleshooting Packing Density and Ordering of Bulky Thioether SAMs

Executive Summary: The "Cone Packing" Problem

You are working with 2-(tert-butylsulfanyl)ethane-1-thiol .[1] This is not a standard alkanethiol.[2][3] It presents a specific geometric conflict I call the "Cone Packing" problem :

-

The Anchor: The thiol (-SH) group attempts to bind to the Au(111) lattice at a spacing of ~5.0 Å (

). -

The Tail: The tert-butyl group has a Van der Waals diameter of ~6.0–6.5 Å.

-

The Linker: The internal thioether (-S-) adds a "kink" flexibility that reduces the crystallization energy provided by the short ethyl spacer.

Result: The headgroups cannot pack closely enough to satisfy the gold lattice without the tail groups crashing into each other. This leads to disordered, liquid-like monolayers with high defect densities.

Below is your troubleshooting guide to forcing order into this sterically conflicted system.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My SAMs show low contact angles and high hysteresis. Is the molecule not binding?

A: The molecule is binding, but it is likely "lying down." Because the ethyl chain is short (C2) and the tail is bulky, the intermolecular Van der Waals forces are too weak to drive the molecules into an upright position on their own. They lie flat to maximize surface contact.

-

The Fix: You must thermodynamically drive the phase transition from "lying down" to "standing up."

-

Increase Incubation Time: Move from 24 hours to 48–72 hours .

-

Concentration Boost: Increase thiol concentration from the standard 1 mM to 5 mM . This increases the impingement rate, forcing molecules to stand up to accommodate more neighbors.

-

Q2: I see "pinholes" and etch pits in STM images. How do I fix this?

A: Pinholes are often exacerbated by the bulky tert-butyl group preventing the "healing" of the monolayer.

-

The Fix: Thermal Annealing (Post-Deposition). Unlike long-chain alkanethiols, your molecule needs thermal energy to reorganize its bulky headgroups.

-

Protocol: After deposition and rinsing, place the substrate in clean, hot ethanol (50°C) for 1 hour, or anneal in a nitrogen atmosphere at 60–70°C. This provides the activation energy for the bulky groups to shuffle into a locally ordered arrangement.

-

Q3: The electrochemical blocking is poor. Current leaks through.

A: The steric bulk of the tert-butyl group creates inevitable voids between the sulfur anchors. You cannot physically pack these cones perfectly tight.

-

The Fix: Mixed SAMs / Backfilling. You are trying to pack spheres (t-butyl) on a grid. There will be gaps.

-

Strategy: After forming your primary SAM, incubate the chip in a solution of a small, linear thiol like ethanethiol (C2SH) or propanethiol (C3SH) for 30 minutes. These small molecules will "backfill" the voids between the tert-butyl umbrellas, sealing the pinholes without displacing the primary functional group.

-

Part 2: Optimized Experimental Protocols

Protocol A: High-Density Deposition (The "Slow & Hot" Method)

| Parameter | Standard Alkanethiol | Optimized for t-Butyl Thioether |

| Solvent | Ethanol | Absolute Ethanol (degassed) |

| Concentration | 1 mM | 2–5 mM (Higher conc. forces upright phase) |

| Temperature | Room Temp (25°C) | 40°C (During incubation) |

| Time | 12–24 Hours | 48 Hours |

| Rinse | Ethanol -> Dry | Toluene -> Ethanol -> Dry |

Why Toluene? The tert-butyl group is highly hydrophobic. A Toluene rinse helps solvate and remove physisorbed multilayers better than ethanol alone, preventing "gunk" from sitting on top of your ordered layer.

Protocol B: The "Backfilling" Repair

Use this if electrochemical insulation is critical.

-

Primary Deposition: Form the this compound SAM as per Protocol A.

-

Rinse: Thoroughly rinse with Ethanol.

-

Backfill Solution: Prepare 1 mM Ethanethiol in Ethanol.

-

Incubation: Immerse the chip for 10–30 minutes (Do not exceed 30 mins, or exchange may occur).

-

Final Rinse: Rinse with Ethanol and dry under

.

Part 3: Visualizing the Mechanism

Diagram 1: The Steric Conflict (Cone Packing)

This diagram illustrates why standard protocols fail. The bulky headgroup (red) prevents the sulfur anchors (yellow) from reaching the optimal binding sites on the Gold (blue), leading to disorder.

Caption: The tert-butyl tail width (>6Å) exceeds the Au-S spacing (~5Å), preventing adjacent binding and causing disorder.

Diagram 2: The Optimization Workflow

The logic flow for achieving high-order monolayers.

Caption: Workflow for correcting disorder. Thermal annealing mobilizes the bulky groups; backfilling seals the gaps.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. Link

- Core reference for SAM formation kinetics, annealing, and the physics of bulky vs. linear chains.

-

Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[4][5] Chemical Society Reviews, 39(5), 1805-1834. Link

- Discusses the specific challenges of dithiol and thioether-containing SAMs and the "lying down" vs. "standing up" phase transitions.

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[3][6][7] Journal of the American Chemical Society, 111(1), 321-335. Link

- Foundational work establishing the relationship between chain length, steric bulk, and ordering.

-

Hohman, J. N., et al. (2009). Cage Molecules for Self-Assembly: Adamantane-Based SAMs. Langmuir, 25(14), 8056–8068. Link

- Provides specific insights into packing bulky, cage-like hydrocarbon heads (similar sterics to tert-butyl) on gold.

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. oaepublish.com [oaepublish.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. av.it.pt [av.it.pt]

Technical Support Center: Optimizing 2-(tert-butylsulfanyl)ethane-1-thiol Deposition

Welcome to the technical support guide for optimizing the deposition of 2-(tert-butylsulfanyl)ethane-1-thiol. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into forming high-quality self-assembled monolayers (SAMs). This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your surface functionalization experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the deposition of this compound to build a foundational understanding of the system.

Q1: What is the general mechanism of SAM formation on gold?

The formation of a thiol-based SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[1] The process is generally understood to occur in two main stages:

-

Initial Rapid Adsorption: Thiols from the solution quickly chemisorb onto the gold substrate, forming a disordered layer. This initial phase is relatively fast, often occurring within minutes to an hour.[2][3]

-

Slower Organization Phase: Following the initial adsorption, the thiol molecules on the surface begin a slower rearrangement process. During this phase, the alkyl chains reorient themselves to maximize van der Waals interactions, leading to a densely packed, quasi-crystalline, and well-ordered monolayer.[4][5] This organization is crucial for the quality and stability of the final film and can take several hours to complete.[4]

Q2: Why is a long incubation time (12-48 hours) typically recommended?

While the initial binding of thiols to the gold surface is rapid, achieving a highly ordered and stable monolayer requires sufficient time for the molecules to self-organize.[4] An incubation period of 12 to 48 hours is commonly recommended to allow this slower, crucial organization phase to reach equilibrium.[4][5] Shorter incubation times may result in a fully covered but disordered film with more defects, which can compromise its performance in subsequent applications.

Q3: How do key experimental parameters influence the required incubation time?

Several factors can affect the kinetics of SAM formation and thus the optimal incubation time:

-

Thiol Concentration: The rate of initial adsorption is dependent on the concentration of the thiol in the solution.[6] While higher concentrations can accelerate initial surface coverage, an optimal range (typically 1-5 mM) is recommended to form a well-ordered monolayer without introducing bulk precipitation or disordered multilayers.[2][4]

-

Temperature: Room temperature (20-25°C) is generally optimal, providing a good balance between kinetic speed and allowing sufficient molecular rearrangement for a well-ordered film.[4] Higher temperatures can increase the rate of formation but may also lead to increased disorder or potential for desorption.[4]

-

Solvent: The choice of solvent affects the solubility of the thiol and its interaction with the substrate. Anhydrous ethanol is the most common and effective solvent for alkanethiols due to its ability to dissolve the molecules and its suitable polarity.[4][7] The solvent can influence the packing and ordering of the final monolayer.[5]

Q4: Why is substrate cleanliness absolutely critical for successful deposition?

A pristine, atomically clean gold surface is paramount for the formation of a high-quality SAM.[5] Any organic or particulate contaminants on the surface can inhibit thiol adsorption by competing for binding sites.[4][7] This leads to defects, patchy coverage, and a disordered monolayer.[7] Therefore, a rigorous substrate cleaning protocol, such as using piranha solution or UV/Ozone treatment, should always be performed immediately before immersion in the thiol solution.[4][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the deposition of this compound.

Problem: My SAM coverage is patchy, incomplete, or shows low surface density.

| Possible Cause | Explanation & Recommended Solution |

| Contaminated Substrate | Organic residues or particulates on the gold surface are blocking thiol adsorption sites.[7] Solution: Implement a more rigorous cleaning protocol. Immediately before use, clean the substrate using Piranha solution (for bare gold) or UV/Ozone treatment. Ensure thorough rinsing with ultrapure water and ethanol, followed by drying with a stream of inert gas like nitrogen.[4][8] Use the substrate immediately after cleaning to prevent atmospheric recontamination.[4] |

| Impure Thiol or Solvent | Contaminants in the thiol solution can co-adsorb onto the substrate, competing with the desired molecules and disrupting ordered film formation.[4][7] Solution: Use high-purity reagents, including the thiol and anhydrous (200 proof) ethanol.[4] Even small amounts of impurities can significantly impact monolayer quality.[1] |

| Insufficient Incubation Time | The self-assembly process, particularly the crucial ordering phase, was not allowed to complete.[4] Solution: Increase the incubation time. While initial adsorption is fast, a period of 12-24 hours is standard to ensure the formation of a well-packed, stable monolayer.[4][6] For some applications, extending this to 48 hours can further improve order. |

| Low Thiol Concentration | A very dilute solution may not provide a sufficient flux of molecules to the surface for complete and efficient coverage.[4] Solution: Prepare a fresh thiol solution with a concentration in the optimal range of 1-10 mM.[7] Ensure the thiol is fully dissolved by sonicating the solution for 5-10 minutes before use.[9] |

Problem: My results are inconsistent from one experiment to the next.

| Possible Cause | Explanation & Recommended Solution |

| Atmospheric Contamination / Oxidation | Exposure to ambient air during incubation can introduce contaminants or lead to oxidation of the thiol or the gold-sulfur bond, especially in the presence of ozone or UV light.[10] Solution: Minimize oxygen and moisture exposure during the self-assembly process. After placing the substrate in the thiol solution, gently purge the container's headspace with a dry, inert gas (e.g., nitrogen or argon) before sealing it tightly.[4] |

| Inconsistent Substrate Quality | Variations in the roughness, grain structure, or cleanliness of the gold substrates between batches can lead to different SAM qualities.[5] Solution: Standardize your substrate source and cleaning protocol. Characterize the bare substrates (e.g., with AFM) to ensure consistency. |

| Degradation of Stock Thiol Solution | Thiol solutions can degrade over time, especially if not stored properly. Solution: Prepare the thiol solution fresh for each experiment. If storing the solution is necessary, keep it in a tightly sealed container, purged with inert gas, and stored in a cool, dark place for a short period. |

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common issues.

Caption: Standard workflow for this compound SAM formation.

Sources

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lee.chem.uh.edu [lee.chem.uh.edu]

- 6. if.tugraz.at [if.tugraz.at]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

Technical Support Center: Preventing Oxidation of 2-(tert-butylsulfanyl)ethane-1-thiol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(tert-butylsulfanyl)ethane-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a bifunctional molecule containing both a thioether and a terminal thiol, its reactivity is primarily dictated by the sulfhydryl (-SH) group, which is highly susceptible to oxidative degradation. This document provides in-depth troubleshooting advice and validated protocols to prevent the formation of disulfide impurities during storage and handling.

Section 1: Understanding the Core Problem: The Chemistry of Thiol Oxidation

This section addresses the fundamental chemical instability of the thiol group and the factors that promote its degradation.

Q1: What is the primary degradation pathway for this compound during storage?

A1: The principal degradation pathway is the oxidation of the terminal thiol (-SH) group. Two molecules of this compound react to form a single molecule of the corresponding disulfide, bis(2-(tert-butylsulfanyl)ethyl) disulfide, with the elimination of two hydrogen atoms.[1] This dimerization process effectively reduces the concentration of the active thiol, which can lead to failed or low-yielding experiments. Further oxidation to sulfenic, sulfinic, and sulfonic acids is possible under more aggressive conditions but disulfide formation is the most common issue during storage.[2]

Q2: What environmental factors accelerate the oxidation of thiols?

A2: Thiol oxidation is not a spontaneous process in a completely inert environment. It is accelerated by several key factors:

-

Oxygen: Atmospheric oxygen is the most common oxidant. The reaction can be self-initiated in the presence of dissolved oxygen in the thiol-containing mixture.[3]

-

Trace Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for thiol oxidation. Sequestration of these ions is crucial for stability.[2]

-

pH: The rate of oxidation is highly pH-dependent. Basic conditions (pH > 7) deprotonate the thiol (R-SH) to form the more nucleophilic and easily oxidized thiolate anion (R-S⁻).[4][5] Maintaining a neutral or slightly acidic pH is therefore beneficial.

-

Heat and Light: Elevated temperatures increase the rate of all chemical reactions, including oxidation. Light, particularly UV light, can provide the energy to initiate radical-based oxidation pathways.

Caption: Oxidation of this compound.

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered in the lab, helping you diagnose and resolve problems related to thiol oxidation.

Q3: I suspect my stored this compound has degraded. How can I confirm this?

A3: Visual inspection is often unreliable. The most definitive way is through analytical chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool. In the starting thiol, the protons on the carbon adjacent to the sulfur (-CH₂-SH) will have a characteristic chemical shift. Upon oxidation to the disulfide, this chemical shift will move downfield. The triplet of the -SH proton will also disappear.

-

Mass Spectrometry (MS): Techniques like LC-MS can easily distinguish the thiol from the disulfide based on their different molecular weights.[6] This is also an effective way to quantify the percentage of impurity.

-

Free Thiol Quantification: Before using the reagent in a critical experiment, you can perform a quick assay to quantify the concentration of free, reduced thiols. The most common method is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5] A detailed protocol is provided in Section 4.

Q4: My reaction yield is consistently low when using this thiol. Could oxidized starting material be the cause?

A4: Absolutely. This is one of the most common consequences of using oxidized thiol. The disulfide dimer is generally unreactive in reactions where the free thiol is intended to act as a nucleophile or a ligand. If your starting material contains a significant percentage of disulfide, the effective concentration of your active reagent is lower than calculated, leading directly to reduced yields. It is imperative to verify the purity of the thiol before use, especially if it has been stored for an extended period or was opened multiple times.[7]

Q5: I have observed the formation of a slight precipitate in my thiol solution. What is this?

A5: While it could be a contaminant, it is often the disulfide product. Disulfides can have different solubility profiles than their corresponding thiols and may precipitate out of solution, particularly at low temperatures. Any visible change in the sample (color, viscosity, precipitation) warrants a quality control check.

Section 3: Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective strategy for preventing oxidation.

Q6: What are the ideal conditions for storing this compound to ensure maximum stability?

A6: The ideal conditions are designed to mitigate the factors outlined in Q2.

-

Atmosphere: The single most critical factor is the exclusion of oxygen. The compound must be stored under a dry, inert atmosphere, such as argon or nitrogen.[7][8]

-